(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid
Description
The compound "(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid" is a glycosidic carboxylic acid derivative featuring a tetrahydro-2H-pyran core substituted with hydroxyl groups and a phenoxy-linked bis(4-hydroxyphenyl)propan-2-yl moiety. Its stereochemistry (2S,3S,4S,5R,6S) is critical for its molecular interactions and bioactivity. This compound has been identified in plant-based research, notably in 肺形草 (a traditional medicinal herb), where it was isolated using HPLC-LTQ-Orbitrap-MS/MS techniques .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-HBWRTXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873181 | |
| Record name | Bisphenol A glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267244-08-6 | |
| Record name | Bisphenol A glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 476.39 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties , which help in scavenging free radicals and reducing oxidative stress. A study demonstrated that the compound effectively inhibited lipid peroxidation in cellular membranes, suggesting its potential role in preventing oxidative damage associated with various diseases .
2. Anti-inflammatory Effects
The anti-inflammatory activity of the compound has been evaluated in several studies. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, animal models demonstrated a reduction in inflammation markers when treated with this compound . This suggests its potential application in managing inflammatory diseases.
3. Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in various cancer cell lines including breast and colon cancer cells. Mechanistic studies revealed that the compound activates the caspase pathway and inhibits cell proliferation by downregulating cyclin D1 expression .
Case Study 1: Breast Cancer
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls .
Case Study 2: Diabetes-Induced Inflammation
In a diabetic rat model, administration of the compound led to decreased levels of inflammatory markers and improved glucose tolerance. Histological analysis showed reduced pancreatic inflammation and preservation of β-cell function .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Applications
1.1 Neurodegenerative Diseases
One of the most significant applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of this compound can exhibit neuroprotective effects. A patent describes solid forms of the compound that are effective in treating symptoms associated with Parkinson's disease, which affects millions globally due to its complex motor and non-motor symptoms .
1.2 Antioxidant Properties
Studies have shown that the compound possesses antioxidant properties, which can help mitigate oxidative stress-related damage in cells. This is particularly relevant in conditions characterized by excessive oxidative stress, such as cardiovascular diseases and certain cancers .
3.1 Efficacy in Animal Models
In a study conducted on animal models of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and reductions in neuroinflammation markers. The study utilized various dosages and demonstrated a dose-dependent response .
3.2 In Vitro Studies
In vitro studies have shown that the compound can inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. This inhibition suggests a mechanism through which the compound may exert its neuroprotective effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
- Stability: The bis-phenolic propan-2-yl group in the target compound may enhance oxidative stability relative to chromen-4-one derivatives (), where the α,β-unsaturated ketone could promote degradation under basic conditions.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary components:
Step 1: Protection of Glucuronic Acid Hydroxyl Groups
Step 2: Activation of Anomeric Position
Step 3: Glycosidic Bond Formation
Step 4: Deprotection
Enzymatic Synthesis
UDP-Glucuronosyltransferase (UGT)-Mediated Approach
Advantages Over Chemical Methods
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR Analysis :
-
High-Resolution Mass Spectrometry (HRMS) :
Comparative Data: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Anomeric Purity | 85–90% β | 100% β |
| Reaction Time | 18–24 hours | 1–2 hours |
| Toxic Byproducts | HgBr₂, Ag₂O | None |
| Scale-Up Feasibility | Moderate | High |
Industrial-Scale Production Challenges
-
Cost of UDPGA : Enzymatic methods require expensive cofactors (~$500/g).
-
Regioselectivity : Competing sulfation pathways in vivo necessitate pure UGT isoforms.
-
Stability : BPA glucuronide degrades at pH < 5, requiring lyophilization for storage.
Emerging Strategies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?
- Methodology :
- Protection of hydroxyl groups : Use benzyl or acetyl protecting groups to prevent unwanted side reactions during coupling steps .
- Glycosidic bond formation : Employ Mitsunobu or Koenigs-Knorr reactions for stereospecific ether linkages, as seen in similar tetrahydropyran derivatives .
- Purification : Utilize reverse-phase HPLC or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to achieve ≥95% purity. Certificates of Analysis (CoA) should validate purity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Purity | ≥95% | |
| Common Solvents | DMF, toluene |
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- NMR : Analyze - and -NMR for hydroxyl proton signals (δ 3.5–5.5 ppm) and tetrahydropyran ring carbons (δ 60–110 ppm). Compare with computed spectra from ACD/Labs or published data .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] or [M–H] ions) .
- IR : Detect hydroxyl (3200–3600 cm) and carboxylic acid (1700–1750 cm) stretches .
Advanced Research Questions
Q. How can stereochemical integrity be validated during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, leveraging heavy-atom derivatization if needed .
- Enzymatic Assays : Test specificity with glycosidases or kinases that require defined stereochemistry for activity .
Q. What strategies address low yields in the final coupling step?
- Methodology :
- Catalyst Optimization : Screen palladium (e.g., Pd(OAc)) or copper catalysts under inert atmospheres to enhance efficiency .
- Solvent Effects : Replace DMF with THF or acetonitrile to reduce side reactions. Monitor via TLC or LC-MS .
- Temperature Control : Perform reactions at 0–5°C to minimize degradation of heat-sensitive intermediates .
Q. How can researchers resolve discrepancies in reported biological activities?
- Methodology :
- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., HEK293, HepG2) to assess potency variability .
- Metabolic Stability Tests : Use liver microsomes to evaluate compound degradation rates, which may explain inconsistent in vivo results .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm receptor/enzyme specificity .
Q. What computational tools predict physicochemical properties for experimental design?
- Methodology :
- ACD/Labs Percepta : Predict logP (e.g., –0.87), solubility (0.604 mg/mL), and bioavailability scores (0.17) to guide formulation .
- Molecular Dynamics Simulations : Model hydrogen bonding with water molecules to optimize solubility .
- Key Data :
| Property | Predicted Value | Source |
|---|---|---|
| logP | –0.87 | |
| TPSA | 225.06 Ų | |
| GI Absorption | Low |
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store at –20°C under nitrogen to prevent oxidation. Use amber vials to limit light exposure .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Data Contradiction Analysis
Q. How should conflicting solubility data be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
